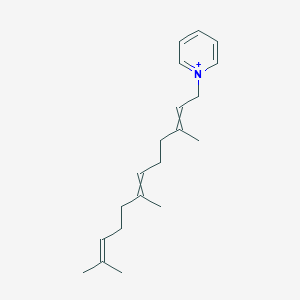
1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium involves several steps. One common method starts with the precursor farnesol, which undergoes a series of reactions including oxidation, reduction, and substitution to form the desired product. Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity of the compound .
化学反应分析
1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound, resulting in reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of fragrances, flavors, and other industrial products
作用机制
The mechanism of action of 1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
相似化合物的比较
1-(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)pyridin-1-ium can be compared with other similar compounds, such as:
Farnesol: A precursor in the synthesis of the compound, known for its role in the biosynthesis of cholesterol and other important biomolecules.
Farnesoic acid: Another related compound with similar structural features and biological activities.
Farnesyl acetate: Used in the fragrance industry and has similar chemical properties. The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers
属性
CAS 编号 |
927670-34-6 |
|---|---|
分子式 |
C20H30N+ |
分子量 |
284.5 g/mol |
IUPAC 名称 |
1-(3,7,11-trimethyldodeca-2,6,10-trienyl)pyridin-1-ium |
InChI |
InChI=1S/C20H30N/c1-18(2)10-8-11-19(3)12-9-13-20(4)14-17-21-15-6-5-7-16-21/h5-7,10,12,14-16H,8-9,11,13,17H2,1-4H3/q+1 |
InChI 键 |
FCQBRAHNQKOITF-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CCCC(=CC[N+]1=CC=CC=C1)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine](/img/structure/B14182052.png)
![3-Propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14182073.png)
![3,5-Dichloro-n-[(1-cyclobutyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B14182080.png)
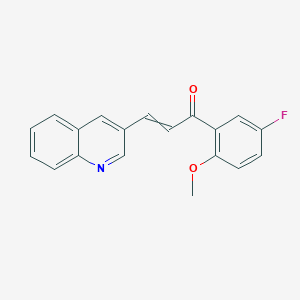

![(2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14182103.png)
![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohept-2-en-1-one](/img/structure/B14182107.png)
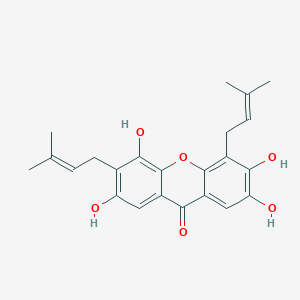
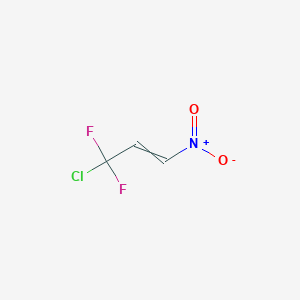
![3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid](/img/structure/B14182131.png)

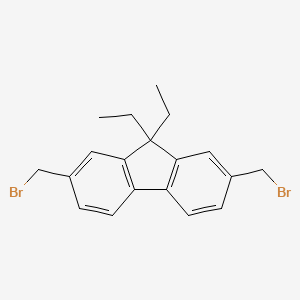
![Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14182145.png)
